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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzoic acid

Cat. No.: B1214506

Acoramidis (formerly AG10) is a highly selective, orally bioavailable transthyretin (TTR)
stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[1]
[2]. ATTR-CM is a progressive and fatal disease characterized by the misfolding of the TTR
protein and the subsequent deposition of amyloid fibrils in the heart, leading to organ damage
and dysfunction[3][4]. Acoramidis functions by binding to the thyroxine-binding sites of the TTR
tetramer, stabilizing its native structure and preventing its dissociation into amyloidogenic
monomers—the rate-limiting step in amyloidogenesis[5].

The chemical synthesis of Acoramidis, IUPAC name 3-[3-(3,5-dimethyl-1H-pyrazol-4-
yl)propoxy]-4-fluorobenzoic acid, is a multi-step process for which the selection of appropriate
starting materials is critical for efficiency, yield, and scalability[1]. This guide focuses on the
pivotal role of 3-Fluoro-4-hydroxybenzoic acid as a key building block in the Acoramidis
synthesis, providing a detailed examination of the synthetic strategy, reaction mechanisms, and
step-by-step protocols for researchers and drug development professionals.

PART 1: The Synthetic Blueprint: Retrosynthetic
Analysis and Strategy

The structure of Acoramidis is composed of a central fluorinated benzoic acid core linked via an
ether bond to a dimethyl pyrazole moiety through a propyl chain. A logical retrosynthetic
analysis identifies 3-Fluoro-4-hydroxybenzoic acid as an ideal starting material for the
aromatic core and a substituted pyrazole for the side chain.
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The forward synthesis strategy hinges on three primary stages:

e Protection of the Carboxylic Acid: The carboxylic acid of 3-Fluoro-4-hydroxybenzoic acid is
first protected, typically as a methyl ester, to prevent its acidic proton from interfering with the
subsequent base-mediated etherification.

o Side-Chain Coupling: A Williamson ether synthesis is employed to couple the protected
phenolic starting material with a pre-functionalized pyrazole side chain.

» Deprotection: The synthesis concludes with the hydrolysis of the ester to reveal the
carboxylic acid of the final Acoramidis molecule.

This approach ensures high regioselectivity and provides a robust pathway for large-scale

production.
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Caption: Retrosynthetic analysis of Acoramidis synthesis.
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PART 2: Detailed Synthetic Protocols and
Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of Acoramidis,

starting from 3-Fluoro-4-hydroxybenzoic acid.

Protocol 1: Protection via Fischer Esterification

The initial step is the conversion of the carboxylic acid to a methyl ester. This is crucial as the

acidic proton of the carboxyl group would be deprotonated under the basic conditions of the

subsequent Williamson ether synthesis, leading to unwanted side reactions and reduced yield.

Reaction: 3-Fluoro-4-hydroxybenzoic acid -~ Methyl 4-fluoro-3-hydroxybenzoate

Step-by-Step Methodology:[6]

Dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram
of acid).

Cool the solution to 0°C in an ice bath.

Slowly add thionyl chloride (SOCIz2) (approx. 1.5 eq) dropwise to the stirred solution. The
addition is exothermic.

o Causality: Thionyl chloride reacts with methanol to generate HCI in situ, which acts as the
catalyst for the Fischer esterification. This method is often cleaner than directly adding a
strong acid like H2SOa.

After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 60-90 minutes.
Monitor reaction completion by Thin Layer Chromatography (TLC).

Remove the solvent in vacuo (rotary evaporation).
Redissolve the residue in ethyl acetate.

Wash the organic layer with a saturated sodium bicarbonate (NaHCOs) solution to neutralize
any remaining acid, followed by a wash with saturated brine.
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» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.

Compound Formula MW ( g/mol ) Form CAS No.
3-Fluoro-4-

hydroxybenzoic C7HsFO3 156.11 Solid 350-29-8
acid

Methyl 4-fluoro-
3- CsH7FOs3 170.14 Solid 214822-96-5

hydroxybenzoate

Table 1: Properties of the starting material and its protected ester.

Protocol 2: Synthesis of the Pyrazole Side Chain

The electrophilic partner for the coupling reaction, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole,
is prepared by alkylating 3,5-dimethylpyrazole with an excess of 1,3-dibromopropane.

Reaction: 3,5-Dimethylpyrazole + 1,3-Dibromopropane — 4-(3-bromopropyl)-3,5-dimethyl-1H-
pyrazole

Step-by-Step Methodology:[7]

Combine 3,5-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (K2CO3) (2.0-2.5 eq) in
a suitable solvent such as dimethylformamide (DMF).

e Add 1,3-dibromopropane (3.0-5.0 eq). Using an excess of the dibromoalkane minimizes the
formation of the dimerized by-product.

¢ Heat the reaction mixture, typically to 60-80°C, and stir for several hours until the starting
material is consumed (monitor by TLC).

e Cool the mixture and pour it into water.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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o Combine the organic extracts, wash with brine, dry over NazSOa4, and concentrate in vacuo.

 Purify the crude product by column chromatography on silica gel to isolate the pure 4-(3-
bromopropyl)-3,5-dimethyl-1H-pyrazole[8].

Compound Formula MW ( g/mol ) Form CAS No.
4-(3-
Bromopropyl)-3,5 )

CsH13BrN2 217.11 Solid 2167368-32-1
-dimethyl-1H-
pyrazole

Table 2: Properties of the key side-chain intermediate.

Protocol 3: Core Coupling via Williamson Ether
Synthesis

This is the key bond-forming step where the aromatic core and the side chain are joined. The
reaction proceeds via an Sn2 mechanism.

Caption: Mechanism of the Williamson ether synthesis step.

Reaction: Methyl 4-fluoro-3-hydroxybenzoate + 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole -
Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate

Step-by-Step Methodology: (Adapted from patent literature[1])
» Dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF.
e Add potassium carbonate (K2COs) (1.5-2.5 eq) to the solution.

o Causality: K2COs is a moderately strong base, sufficient to deprotonate the phenolic
hydroxyl group to form the nucleophilic phenoxide ion without causing hydrolysis of the
methyl ester[9].

e Add 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1-1.3 eq).
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Heat the reaction mixture to approximately 55-65°C and stir for several hours until TLC
analysis indicates the consumption of the starting materials.

o Causality: DMF is a polar aprotic solvent, which is ideal for Sn2 reactions as it solvates the
cation (K*) but not the nucleophilic anion, increasing its reactivity.

Cool the reaction to room temperature and dilute with water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over Na2SOa.

Concentrate the solution in vacuo and purify the residue, typically by recrystallization or
column chromatography, to yield the pure ester intermediate.

Protocol 4: Final Deprotection (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding Acoramidis.

Reaction: Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate — Acoramidis

Step-by-Step Methodology: (Adapted from patent literature[1])

Dissolve the ester intermediate from Protocol 3 in a mixture of solvents such as
tetrahydrofuran (THF) and water.

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium
hydroxide (LiOH) (2.0-3.0 eq).

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.
Monitor the reaction by TLC.

Once the hydrolysis is complete, cool the mixture to 0°C.

Carefully acidify the solution with an aqueous acid (e.g., 1N HCI) to a pH of approximately 3-
4. The product will precipitate out of the solution.

Collect the solid product by filtration.
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e Wash the solid with cold water to remove any inorganic salts.

e Dry the product under vacuum to afford Acoramidis as a solid.

PART 3: Quality Control and Analytical
Characterization

Ensuring the purity and identity of the synthesized Acoramidis is paramount. A stability-
indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is essential for
quality control.

Parameter Condition

Column Phenyl Column (e.g., 50 x 1.0 mm, 1.7 um)

Mobile Phase Isocratic: 0.1% Formic Acid and Acetonitrile
(50:50, viv)

Flow Rate 0.5 mL/min

Injection Volume 5puL

Detection 228 nm

Run Time ~2.5min

Table 3: Validated UHPLC method parameters for Acoramidis analysis[10][11].

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity,
accuracy, precision, and robustness. Forced degradation studies under acidic, alkaline,
oxidative, thermal, and photolytic conditions are necessary to confirm that the method can
separate the active pharmaceutical ingredient from any potential degradation products[10][11].
Further characterization should be performed using Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS) to confirm the structure of the final product.

Conclusion

3-Fluoro-4-hydroxybenzoic acid serves as a robust and strategically vital starting material for
the synthesis of Acoramidis. Its chemical structure provides the necessary fluorinated aromatic
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core, with a reactive hydroxyl group perfectly positioned for elaboration via a high-yielding
Williamson ether synthesis. The protocols outlined in this guide, derived from patent literature
and established chemical principles, offer a clear and logical pathway for the synthesis. By
understanding the rationale behind each step—from protection and coupling to final
deprotection—researchers can effectively and efficiently produce this critical therapeutic agent
for further study and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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